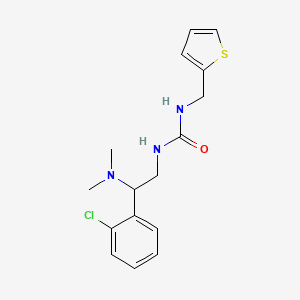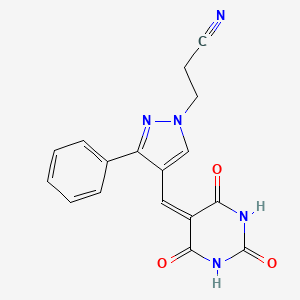
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the modification of existing urea structures to introduce desired functional groups or change the molecular architecture for specific properties or activities. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates a method for introducing substituents at specific positions on the molecule, allowing for the controlled modification of the urea's structure and properties (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The crystal structure analysis provides insight into the spatial arrangement of atoms within the molecule and its potential interactions in biological systems or materials science applications. For instance, the crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea offers a detailed view of the urea's three-dimensional conformation, including intramolecular and intermolecular hydrogen bonding, which can influence its reactivity and binding properties (Cai, Yan, & Xie, 2009).
Chemical Reactions and Properties
Urea derivatives can participate in a variety of chemical reactions, including but not limited to rearrangements, substitution reactions, and coordination to metal ions, which can be exploited for the synthesis of complex molecules or the development of metal-organic frameworks. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, for example, illustrates a method for transforming carboxylic acids into ureas, showcasing the versatility of urea compounds in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of urea derivatives in different environments, affecting their application in drug formulation, material science, and other fields. The analysis of the crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, for instance, provides valuable information on its solid-state properties, which can influence its reactivity, stability, and interaction with other molecules (Cai, Yan, & Xie, 2009).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as acidity/basicity, reactivity towards various reagents, and the ability to form hydrogen bonds, dictate their potential uses in chemical synthesis, medicinal chemistry, and materials science. The synthesis and characterization of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds provide insights into the reactivity and potential applications of these urea derivatives in various chemical contexts (Xue, 2009).
Wissenschaftliche Forschungsanwendungen
GPR14/Urotensin-II Receptor Agonist
The discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor represents a significant advancement in the field of medicinal chemistry and pharmacology. The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, identified through a functional cell-based screen, exhibits high selectivity and potency as an agonist at the human urotensin-II receptor with an EC50 of 300 nM. This discovery opens new pathways for developing pharmacological research tools and potential therapeutic agents targeting this receptor, highlighting the compound's relevance in scientific research applications (Croston et al., 2002).
α-Ureidoalkylation Reaction
Research into α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has contributed to the synthesis of novel glycoluril derivatives, offering insights into the chemistry of ureas and their potential utility in various scientific applications. The systematic study of these reactions with different 4,5-dihydroxyimidazolidin-2-ones has led to the development of unique N-[2-(dimethylamino)ethyl]glycolurils, expanding the toolbox of synthetic chemists and providing a foundation for further exploration of urea derivatives in chemical research (Gazieva et al., 2009).
Corrosion Inhibition
The evaluation of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments underscores the compound's application in materials science and engineering. These derivatives, through their effective inhibition mechanisms, contribute to the understanding of corrosion processes and the development of new strategies for protecting industrial materials against corrosion. This research not only enhances the durability of metals but also promotes the advancement of environmentally friendly corrosion inhibitors (Mistry et al., 2011).
Herbicide and Pesticide Degradation
The microbial degradation of substituted urea herbicides provides critical insights into environmental biotechnology and the bioremediation of contaminated sites. Understanding the mechanisms by which certain microorganisms can degrade toxic substances like diuron and monuron opens new avenues for cleaning up environmental pollutants and improving agricultural practices. This research demonstrates the potential of utilizing microbial processes to mitigate the impact of chemical pollutants on ecosystems (Murray et al., 1969).
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-20(2)15(13-7-3-4-8-14(13)17)11-19-16(21)18-10-12-6-5-9-22-12/h3-9,15H,10-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRORLWTTRDMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
![(5R)-1,4-Diaza-bicyclo[3.2.1]octane](/img/structure/B2491581.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)


![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)